molecular formula C11H14ClN5O2 B3047778 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid CAS No. 1443279-49-9

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid

Cat. No.: B3047778
CAS No.: 1443279-49-9
M. Wt: 283.71
InChI Key: FWZBGLBVHDYMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and benzoic acid moieties.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted derivatives with various nucleophiles replacing the dimethylamino group.

Scientific Research Applications

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-dimethylamino benzoic acid: Similar structure but lacks the tetrazole ring.

    5-(dimethylamino)methyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety.

Uniqueness

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1443279-49-9

Molecular Formula

C11H14ClN5O2

Molecular Weight

283.71

IUPAC Name

3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13N5O2.ClH/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18;/h3-6H,7H2,1-2H3,(H,17,18);1H

InChI Key

FWZBGLBVHDYMPE-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl

Canonical SMILES

CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl

Origin of Product

United States

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